Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper

Description

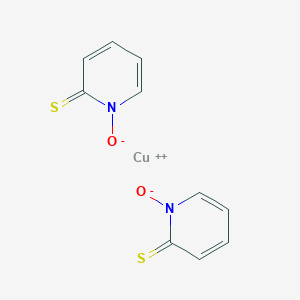

Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper, commonly termed copper pyrithione (CuPT), is a copper(II) complex with the molecular formula C₁₀H₈CuN₂O₂S₂ and a molecular weight of 315.86 g/mol . It appears as a green crystalline powder and is sparingly soluble in water, with a melting point exceeding 250°C . Structurally, CuPT consists of two pyrithione ligands (1-hydroxy-2-pyridinethione) chelated to a central copper ion via oxygen and sulfur atoms, forming a planar geometry critical for its bioactivity .

CuPT is a broad-spectrum biocide used extensively in marine antifouling paints, coatings, and industrial preservatives due to its potent antimicrobial and antifungal properties . Its mechanism involves disrupting microbial cell membranes and interfering with enzymatic processes via copper ion release . Regulatory frameworks, such as the EU Biocidal Products Regulation, classify CuPT under product type 21 (antifouling agents) and restrict its use to professional applications to mitigate environmental risks .

Propriétés

IUPAC Name |

copper;1-oxidopyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUPUJNNHFTMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8CuN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14915-37-8 | |

| Record name | Bis[1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14915-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper bis(2-pyridinethiol-1-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014915378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIONE COPPER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ4HTJ133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Copper Omadine primarily targets microbial growth . It exhibits excellent algaecidal activity, making it an effective biocide against bacteria, fungi, and algae.

Mode of Action

The mode of action of Copper Omadine involves increasing the cellular levels of copper, which damages iron-sulfur clusters of proteins essential for fungal metabolism and growth. This disruption inhibits the growth of fungi and bacteria, thereby exhibiting its antimicrobial properties.

Biochemical Pathways

Copper Omadine affects the redox activity of cells. It has been shown to induce the oxidation of linoleic acid under light irradiation. In the presence of hydrogen peroxide under dark conditions, it is redox-inactive. This suggests that Copper Omadine can demonstrate antioxidant behavior in processes involving reactive oxygen species generation induced by transition metals.

Pharmacokinetics

The pharmacokinetics of Copper Omadine are characterized by its low water solubility and excellent stability. These properties contribute to its long-lasting antifouling performance.

Result of Action

The result of Copper Omadine’s action is the effective inhibition of microbial growth. Its use leads to a significant reduction in the abundance and biodiversity of the fouling community.

Action Environment

The action of Copper Omadine is influenced by environmental factors. Its excellent heat and pH stability allow it to remain effective even under severe thermal conditions. Its photochemical activity under light irradiation may cause oxidative cell membrane damage, which could have implications for health.

Analyse Biochimique

Biochemical Properties

Copper Omadine interacts with various biomolecules, playing a significant role in biochemical reactions. It is known to interact with enzymes and proteins, exhibiting bactericidal and fungicidal properties. Copper Omadine’s redox activity with iron, copper, and zinc has been investigated, showing its involvement in lipid peroxidation under light and dark conditions.

Cellular Effects

Copper Omadine has a profound impact on various types of cells and cellular processes. It influences cell function by offering protection against microbial growth. It has been shown to increase the cellular levels of copper, damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth.

Molecular Mechanism

Copper Omadine exerts its effects at the molecular level through various mechanisms. It demonstrates antioxidant behavior in processes involving reactive oxygen species generation induced by transition metals. The Copper Omadine complex with zinc is photochemically active and may cause oxidative cell membrane damage when exposed to light.

Temporal Effects in Laboratory Settings

In laboratory settings, Copper Omadine exhibits excellent heat stability, pH stability, and low water stability. It offers very good protection against microbial growth over time.

Metabolic Pathways

Copper Omadine is involved in various metabolic pathways. It has been shown to increase the cellular levels of copper, which plays a crucial role in many physiological processes, including redox reactions, energy metabolism, and antioxidative defense.

Transport and Distribution

Copper Omadine is distributed within cells and tissues through various mechanisms. It is suitable for fishnet coatings and marine & yacht antifouling paints, indicating its wide distribution.

Activité Biologique

Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper, commonly referred to as Copper Omadine, is a copper complex with significant biological activity. It is primarily known for its antimicrobial properties and applications in antifouling coatings. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H8CuN2O2S2

- Molecular Weight : 315.9 g/mol

- CAS Number : 14915-37-8

- Purity : Generally around 95%

Copper Omadine exhibits its biological effects through several mechanisms:

- Targeting Microbial Growth : It primarily inhibits microbial growth by increasing cellular copper levels, which damages essential iron-sulfur clusters in proteins critical for fungal metabolism and growth.

- Biochemical Interactions : The compound interacts with various biomolecules, including enzymes and proteins, exhibiting both bactericidal and fungicidal properties .

- Oxidative Stress Induction : Copper Omadine has been shown to induce oxidative stress by promoting the generation of reactive oxygen species (ROS), leading to cellular damage in microbes .

- Antioxidant Activity : Interestingly, it also displays antioxidant behavior in certain contexts, potentially mitigating oxidative damage in host cells while exerting toxic effects on pathogens.

Biological Activity Data

Case Study 1: Antifouling Efficacy

Research indicates that Copper Omadine is effective in antifouling applications, outperforming traditional cuprous oxide-based products under various environmental conditions. Its stability at different pH levels and temperatures contributes to its efficacy in marine environments .

Case Study 2: Toxicokinetics in Aquatic Species

A study on the toxicokinetics of Copper Omadine revealed significant accumulation in the gills of exposed fish, demonstrating a higher toxicity profile than ionic forms of copper. The expression levels of genes related to detoxification and antioxidant responses were notably reduced in fish exposed to this compound .

Case Study 3: Biochemical Pathways

Investigations into the biochemical pathways affected by Copper Omadine showed that it alters metabolic processes in microbial cells, leading to increased oxidative stress and cell death. The compound's interaction with cellular components was characterized by an increase in ROS production, which is detrimental to microbial survival .

Applications De Recherche Scientifique

Antimicrobial Properties

Copper pyrithione is widely recognized for its antimicrobial activity , making it effective against a broad spectrum of microorganisms including bacteria, fungi, and algae. Its mechanism involves disrupting cellular processes through the generation of reactive oxygen species and interference with essential metabolic pathways.

Case Study: Efficacy Against Fungal Infections

A study demonstrated that copper pyrithione exhibited potent antifungal activity against various fungal strains such as Aspergillus niger and Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 6 to 20 ppm. This property makes it valuable in pharmaceutical applications for treating fungal infections .

Environmental Applications

In environmental science, copper pyrithione serves as an effective biocide in antifouling paints and coatings. Its ability to inhibit biofouling on marine vessels is crucial for maintaining the integrity of underwater structures.

Data Table: Antifouling Efficacy

| Organism Type | MIC (ppm) | Application Area |

|---|---|---|

| Algae | 8 | Marine coatings |

| Fungi | 6 | Industrial applications |

| Bacteria | 6 | Water treatment |

This table illustrates the compound's efficacy across different microorganisms, highlighting its versatility in protecting surfaces from microbial growth .

Biochemical Research

Copper pyrithione is utilized in biochemical research as a model compound to study metal interactions with biological systems. Its ability to influence cellular signaling pathways makes it a subject of interest in pharmacological studies.

Case Study: Copper Bioaccumulation Studies

Research comparing the bioaccumulation of copper from copper sulfate versus copper pyrithione revealed that fish exposed to copper pyrithione showed significantly higher levels of copper accumulation in their gills, indicating its potential impact on aquatic life and necessitating careful environmental monitoring .

Photocatalytic Applications

Recent studies have explored the use of copper pyrithione complexes as photocatalysts for organic reactions, including the oxidation of styrene to styrene oxide. This application leverages the compound's ability to facilitate chemical transformations under light irradiation.

Data Table: Photocatalytic Performance

| Reaction Type | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| Styrene Oxidation | 82 | 50 |

The high selectivity towards desired products showcases the potential of using copper pyrithione in green chemistry applications .

Industrial Applications

Copper pyrithione is also employed in various industrial applications due to its stability and effectiveness as a preservative in paints, coatings, and adhesives. It helps extend the lifespan of products by preventing microbial degradation.

Data Table: Industrial Usage

| Industry | Application | Benefit |

|---|---|---|

| Marine | Antifouling paints | Prevents biofouling |

| Coatings | Preservatives | Enhances durability |

| Pharmaceuticals | Antimicrobial agents | Treats infections |

This table summarizes the industrial relevance of copper pyrithione across multiple sectors .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences :

- ZnPT (zinc pyrithione) shares the pyrithione ligand but replaces copper with zinc. This substitution alters solubility, with ZnPT being more lipophilic, favoring use in personal care products (e.g., antidandruff shampoos) .

- Antimicrobial Efficacy : Both CuPT and ZnPT exhibit low micromolar MIC values against S. aureus (CuPT: ~1–5 µM; ZnPT: ~2–10 µM). However, CuPT demonstrates superior activity in marine environments due to enhanced oxidative stability and slower ligand degradation .

Copper Thiocyanate and Dicopper Oxide (Cu₂O)

Synergistic Use in Antifouling Formulations :

- CuPT is frequently combined with dicopper oxide (Cu₂O) in marine coatings (e.g., Interswift 6800HS series), where CuPT provides rapid biocidal action, while Cu₂O ensures long-term corrosion resistance. Typical formulations contain 14–40 g/kg CuPT and 197–469 g/kg Cu₂O .

- Copper thiocyanate (CuSCN) is another copper-based biocide but is less prevalent due to its lower solubility and narrower antimicrobial spectrum compared to CuPT .

Copper Oxychloride (3Cu(OH)₂·CuCl₂) and Copper Naphthenate

Ammonium Copper Chloride (NH₄)₂CuCl₄·2H₂O

Structural and Functional Contrast :

- Ammonium copper chloride is a water-soluble copper salt used in electroplating and catalysis. Unlike CuPT, it lacks organic ligands, resulting in rapid copper ion release and higher acute toxicity to aquatic life (LC₅₀ = 0.2 mg/L for zebrafish) .

Key Research Findings

- Antimicrobial Activity : CuPT’s PEG-modified derivatives show reduced activity with increasing PEG chain length (MIC for PEG-0: 1.2 µM; PEG-4: 5.8 µM against S. aureus), highlighting the ligand’s role in cellular uptake .

- Environmental Degradation: CuPT degrades in seawater to 2-mercaptopyridine-N-oxide (MPNO), which exhibits lower toxicity (EC₅₀ = 12 mg/L for brine shrimp) than the parent compound (EC₅₀ = 0.8 mg/L) .

- Regulatory Status : The EU mandates that CuPT-containing products (e.g., Interswift 6800HS) be used only by professionals with strict exposure controls, reflecting its high potency and ecological risks .

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The traditional synthesis involves reacting copper(II) sulfate (CuSO₄·5H₂O) with two equivalents of 1-hydroxy-2(1H)-pyridinethione (pyrithione) in a 1:2 molar ratio. The reaction proceeds via ligand substitution, where the pyrithione anions displace sulfate ions, forming a stable chelate complex. The general equation is:

Reaction Conditions

-

Solvent System : Ethanol-water mixtures (3:1 v/v) are preferred due to the ligand’s limited solubility in pure aqueous media.

-

Temperature : Reflux at 70–80°C for 4–6 hours ensures complete complexation.

-

pH Control : Maintaining a pH of 6–8 using sodium hydroxide prevents ligand protonation and ensures deprotonated thiolate coordination.

Purification and Yield

Post-reaction, the crude product is filtered and washed with cold ethanol to remove unreacted ligands. Recrystallization from dimethylformamide (DMF) yields olive-green crystals. Traditional methods report yields of 75–80% with a purity of 95–96%.

Optimized Catalytic Synthesis (Patent CN102702094A)

Stepwise Synthesis Overview

The patented method (CN102702094A) enhances yield and purity through a three-step process:

-

Oxidation of 2-Chloropyridine :

-

Mercaptolation :

-

Complexation with Copper Sulfate :

Key Innovations

Performance Metrics

| Parameter | Patent Method | Traditional Method |

|---|---|---|

| Oxidation Yield | 98.9% | 80% |

| Overall Yield | 93.4% | 75% |

| Purity (HPLC) | 98.4% | 95–96% |

| Catalyst Reusability | 10+ cycles | Not applicable |

Advanced Characterization Techniques

Structural Confirmation

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : Quantifies purity >98% using a C18 column and UV detection at 310 nm.

-

Thermogravimetric Analysis (TGA) : Demonstrates thermal stability up to 250°C, with a single decomposition step corresponding to ligand loss.

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reacting copper salts (e.g., CuSO₄) with 1-hydroxy-2(1H)-pyridinethione ligands in a 1:2 molar ratio under reflux in ethanol/water mixtures. Yield and purity depend on pH control (6–8), inert atmosphere (to prevent oxidation), and post-synthesis purification via recrystallization. Characterization via FT-IR (S–Cu bond stretching at ~450 cm⁻¹) and thermal gravimetric analysis (TGA) confirms ligand coordination .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining coordination geometry (e.g., distorted square-planar or tetrahedral Cu²⁺ centers). Supplementary techniques include:

- FT-IR/Raman spectroscopy : Identifies ligand-to-metal charge transfer bands (e.g., ν(Cu–S) at ~320 cm⁻¹).

- EPR spectroscopy : Reveals paramagnetic properties of Cu²⁺ in different ligand fields.

- Elemental analysis : Validates stoichiometry (e.g., C₅H₄NOS:Cu ratio of 2:1) .

Q. What analytical techniques quantify this compound in environmental matrices?

- Methodological Answer : High-performance liquid chromatography with UV detection (HPLC-UV, λ = 270–310 nm) is preferred for aqueous samples. For sediment or biological matrices, acid digestion followed by inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies total copper, with corrections for background Cu²⁺ using chelation-based separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across different marine environments?

- Methodological Answer : Toxicity discrepancies (e.g., LC₅₀ variations in Artemia salina) arise from environmental factors:

- Salinity and pH : Adjust test media to mimic target ecosystems (e.g., coastal vs. open ocean).

- Dissolved organic matter (DOM) : Pre-treat seawater with DOM removal (e.g., activated carbon) to isolate compound-specific effects.

- Standardized protocols : Follow OECD Guideline 202 (Daphnia acute toxicity) with modifications for marine species .

Q. What methodologies identify degradation products of this compound and assess their ecological risks?

- Methodological Answer :

- Degradation pathways : Simulate photolysis (UV irradiation at 254 nm) or hydrolysis (pH 4–9 buffers) and analyze products via LC-MS/MS. Major products include 2-mercaptopyridine-N-oxide and Cu²⁺ ions.

- Ecotoxicological assays : Compare toxicity of parent compound and degradation products using Artemia salina bioassays (48-h mortality) and algal growth inhibition tests .

Q. How should researchers design experiments to evaluate bioaccumulation in marine organisms?

- Methodological Answer :

- Exposure regimes : Use radiolabeled ⁶⁴Cu complexes to trace uptake in bivalves (e.g., Mytilus edulis) over 14–28 days.

- Tissue-specific analysis : Digest organs (gills, hepatopancreas) and quantify Cu via gamma spectroscopy or ICP-MS.

- Bioconcentration factor (BCF) : Calculate using steady-state concentrations (BCF = [Cu]ₜᵢₛₛᵤₑ/[Cu]ᵥᵥₐₜₑᵣ) and correlate with lipid content .

Q. What are the challenges in correlating laboratory studies with real-world antifouling efficacy?

- Methodological Answer :

- Field vs. lab disparities : Simulate biofilm formation using marine bacterial consortia (e.g., Pseudomonas spp.) in flow-through systems to mimic hydrodynamic conditions.

- Leaching rate quantification : Deploy polymer-coated panels in mesocosms and measure Cu release via voltammetry.

- Environmental variables : Monitor temperature, salinity, and UV exposure to refine predictive models .

Q. How can researchers assess regulatory compliance in ecotoxicological studies under the EU Biocidal Products Regulation (BPR)?

- Methodological Answer :

- Non-target species testing : Include sensitive taxa (e.g., Mytilus larvae, Skeletonema algae) beyond standard OECD species.

- Chronic exposure assays : Conduct 21-day reproduction studies with copepods (e.g., Acartia tonsa) to evaluate endocrine disruption.

- Risk mitigation : Align with ECHA guidelines for industrial/professional use, including exposure controls (e.g., PPE, wastewater treatment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.